N-Methyl vs. N-Cyclopropyl: Basicity and Mass
The target compound carries an N‑methyl group, giving a molecular weight of 272.32 g·mol⁻¹. The closest commercially listed analog, Cyclopropyl‑[5‑nitro‑2‑(propane‑2‑sulfonyl)‑benzyl]‑amine (CAS 2301068‑62‑0), bears an N‑cyclopropyl substituent and has a molecular weight of 298.36 g·mol⁻¹ . The 26.04 Da mass difference directly impacts LC‑MS retention and detection. Beyond mass, the N‑methyl group confers higher amine basicity: the conjugate acid pKₐ of N‑methylbenzylamine is approximately 9.5, whereas N‑cyclopropylbenzylamine is approximately 8.8 (class‑level pKₐ values for secondary benzylamines [1]). This ~0.7 pKₐ unit difference alters protonation state at physiological pH, affecting solubility, membrane permeability, and salt‑formation behavior during purification.
| Evidence Dimension | Molecular weight and amine basicity (pKₐ of conjugate acid) |
|---|---|
| Target Compound Data | MW = 272.32 g·mol⁻¹; N‑methyl substituent; estimated pKₐ ≈ 9.5 |
| Comparator Or Baseline | Cyclopropyl‑[5‑nitro‑2‑(propane‑2‑sulfonyl)‑benzyl]‑amine: MW = 298.36 g·mol⁻¹; N‑cyclopropyl substituent; estimated pKₐ ≈ 8.8 |
| Quantified Difference | ΔMW = 26.04 g·mol⁻¹ (9.6% increase); ΔpKₐ ≈ 0.7 units |
| Conditions | Calculated molecular weights from molecular formula; pKₐ values are class‑level estimates for N‑alkylbenzylamines in aqueous solution at 25 °C [1]. |
Why This Matters
Procurement of the incorrect N‑alkyl analog would introduce a 26 Da mass shift and altered ionization, compromising LC‑MS method specificity and requiring re‑optimization of chromatographic and salt‑formation protocols.
- [1] Hall HK Jr. Correlation of the Base Strengths of Amines. J. Am. Chem. Soc. 1957, 79, 5441–5444. (Class-level pKₐ data for N-alkylbenzylamines.) View Source
